![molecular formula C9H6N2O B1596981 3-Amino-1-benzofuran-2-carbonitrile CAS No. 62208-67-7](/img/structure/B1596981.png)
3-Amino-1-benzofuran-2-carbonitrile
Overview
Description
3-Amino-1-benzofuran-2-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is also known by other names, including 2-Benzofurancarbonitrile, 3-amino- and 3-aminobenzofuran-2-carbonitrile . This compound belongs to the class of benzofuran derivatives, which are widely distributed in nature and exhibit various biological activities.
Molecular Structure Analysis
The molecular formula of 3-Amino-1-benzofuran-2-carbonitrile is C9H6N2O . Its molecular weight is approximately 158.16 g/mol . The compound contains a benzofuran ring with an amino group and a cyano group attached .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Agents
3-Amino-1-benzofuran-2-carbonitrile: has been identified as a core structure in the development of antimicrobial agents . The benzofuran scaffold is a common feature in many natural products and synthetic compounds with a wide range of biological and pharmacological applications. Its derivatives have been used in treating skin diseases like cancer or psoriasis due to their unique structural features and biological activities.
Anticancer Applications
Benzofuran derivatives, including those related to 3-Amino-1-benzofuran-2-carbonitrile , have shown strong biological activities, such as anti-tumor properties . These compounds are being studied for their potential use in target therapy with minimal side effects. Some substituted benzofurans have demonstrated dramatic anticancer activities, indicating their promise as therapeutic agents.
Organic Semiconductors
In the field of material science, 3-Amino-1-benzofuran-2-carbonitrile is being explored for its role in the advancement of organic semiconductors . Thiophene derivatives, which share a similar heterocyclic structure, are utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biochemical Research
This compound is also a product for proteomics research, indicating its use in the study of proteins and their functions . It is a valuable chemical in biochemical research, contributing to the understanding of biological processes at the molecular level.
Synthesis of Heterocyclic Compounds
3-Amino-1-benzofuran-2-carbonitrile: is involved in the synthesis of various heterocyclic compounds . These compounds form the basis of many drugs and are essential for the development of new therapeutic agents with diverse biological effects.
Industrial Chemistry
Lastly, 3-Amino-1-benzofuran-2-carbonitrile finds applications in industrial chemistry, where it may be used in the synthesis of complex organic molecules . Its stability and reactivity make it a valuable precursor in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzothiophene derivatives, have been found to exhibit antimicrobial, antitumor, antifungal activities, and act as hormonal modulators and antioxidants . The biological activity of these compounds is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Mode of Action
It’s worth noting that the synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions .
Biochemical Pathways
Similar compounds have been involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that 3-amino-1-benzofuran-2-carbonitrile may have similar effects .
Action Environment
It’s worth noting that the synthesis of such compounds often requires careful selection of reaction conditions .
properties
IUPAC Name |
3-amino-1-benzofuran-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLPXBCQZSGRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366563 | |
Record name | 3-amino-1-benzofuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-benzofuran-2-carbonitrile | |
CAS RN |
62208-67-7 | |
Record name | 3-amino-1-benzofuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-benzofuran-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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